molecular formula C14H13FN2O B3316406 4-amino-N-[(4-fluorophenyl)methyl]benzamide CAS No. 953887-40-6

4-amino-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B3316406
CAS No.: 953887-40-6
M. Wt: 244.26 g/mol
InChI Key: UWFGALDXHXLRQD-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Research Interests

The foundational interest in structures related to 4-amino-N-[(4-fluorophenyl)methyl]benzamide can be traced back to the broader exploration of benzamide (B126) derivatives as pharmacologically active agents. The benzamide scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets. Early research into simple benzamides revealed their potential as antipsychotics, antiemetics, and gastroprokinetic agents.

The incorporation of an amino group at the 4-position of the benzamide ring, creating a 4-aminobenzamide (B1265587) moiety, was a key development. This modification introduced a crucial hydrogen bond donor and acceptor, significantly altering the molecule's electronic properties and its potential for biological interactions. This can be seen in the development of compounds like procainamide, an antiarrhythmic agent, which highlighted the therapeutic potential of the 4-aminobenzamide core.

Parallel to this, the N-benzyl substituent on the amide nitrogen has been a common strategy to explore the hydrophobic pockets of target proteins. The benzyl (B1604629) group allows for van der Waals and hydrophobic interactions, often leading to enhanced binding affinity and selectivity. The introduction of a fluorine atom onto the phenyl ring is a more contemporary strategy in medicinal chemistry, often employed to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

While a singular, seminal study on this compound is not readily identifiable, its conceptual origins lie in the systematic exploration of these well-established pharmacophoric elements. The compound likely emerged from structure-activity relationship (SAR) studies aimed at optimizing the therapeutic properties of a lead compound by combining the beneficial features of the 4-aminobenzamide core and the fluorinated N-benzyl group.

Strategic Positioning within Contemporary Chemical Biology and Medicinal Chemistry Research

In the current research landscape, this compound and its close analogs are strategically positioned at the forefront of several therapeutic areas, primarily in the development of targeted therapies. The scaffold has proven to be a versatile template for the design of inhibitors for a variety of enzymes, including protein kinases and dipeptidyl peptidase-IV (DPP-IV).

The 4-(aminomethyl)benzamide (B1271630) fragment, a close relative of the core structure of the subject compound, has been utilized as a flexible linker in the design of potent tyrosine kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The design of kinase inhibitors often involves a scaffold that can anchor the molecule in the ATP-binding site of the enzyme, with side chains that extend into adjacent regions to confer selectivity and potency. The 4-amino-N-benzylbenzamide scaffold is well-suited for this purpose, with the aminobenzamide portion capable of forming key hydrogen bonds and the fluorobenzyl group exploring hydrophobic pockets. For instance, derivatives have shown potent inhibitory activity against receptor tyrosine kinases such as EGFR, HER-2, and VEGFR. nih.gov

Furthermore, the N-substituted aminobenzamide scaffold has been identified as a valid framework for the development of DPP-IV inhibitors. nih.gov DPP-IV is a key regulator of incretin (B1656795) hormones, which are involved in glucose homeostasis. Inhibition of DPP-IV is an established therapeutic strategy for the management of type 2 diabetes. The ability of the aminobenzamide core to interact with the active site of DPP-IV makes it an attractive starting point for the design of new antidiabetic agents.

The N-benzylbenzamide scaffold has also been explored for its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to metabolic and cardiovascular diseases. acs.org This dual-target approach is a growing area of interest in drug discovery, as it has the potential to address multiple aspects of a complex disease with a single molecule.

Detailed Research Findings

The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following tables summarize key research findings for compounds based on this and closely related scaffolds.

Table 1: Kinase Inhibitory Activity of Related Benzamide Derivatives

Compound/Analog Target Kinase(s) Key Findings
4-(Arylaminomethyl)benzamide Derivatives EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRα, PDGFRβ Potent inhibitory activity against a range of receptor tyrosine kinases. Analogs with a (trifluoromethyl)benzene ring showed high potency against EGFR. nih.gov

Table 3: Dual sEH/PPARγ Modulatory Activity of N-Benzylbenzamide Derivatives

Scaffold Target(s) Key Findings

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFGALDXHXLRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953887-40-6
Record name 4-amino-N-[(4-fluorophenyl)methyl]benzamide
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Synthetic Methodologies and Reaction Pathways for 4 Amino N 4 Fluorophenyl Methyl Benzamide and Its Analogues

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-amino-N-[(4-fluorophenyl)methyl]benzamide reveals two primary disconnection points, suggesting both linear and convergent synthetic pathways. The most logical disconnection is at the amide bond, breaking the molecule into two key precursors: 4-aminobenzoic acid and (4-fluorophenyl)methanamine.

A further disconnection of the 4-aminobenzoic acid precursor points to 4-nitrobenzoic acid as a readily available starting material. The amino group can be introduced in a later step through the reduction of the nitro group. This approach is advantageous as it avoids potential side reactions involving the free amino group during the amide bond formation.

Therefore, the key precursors identified through this analysis are:

4-Nitrobenzoic acid: A common and inexpensive starting material.

(4-Fluorophenyl)methanamine: The amine component that forms the N-benzyl portion of the final molecule.

Classical and Modern Synthetic Routes towards the Benzamide (B126) Core

The construction of the benzamide core of this compound can be achieved through several established and innovative synthetic routes.

Multi-step Linear Synthesis Approaches

Linear synthesis offers a straightforward, step-by-step approach to the target molecule. A typical linear synthesis commences with the protection of the amino group of 4-aminobenzoic acid, followed by amide coupling with (4-fluorophenyl)methanamine, and concluding with deprotection. However, a more common and efficient linear strategy begins with 4-nitrobenzoic acid. researchgate.net

This latter approach involves three main steps:

Activation of the Carboxylic Acid: 4-nitrobenzoic acid is first converted into a more reactive species, such as an acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Amide Bond Formation: The resulting 4-nitrobenzoyl chloride is then reacted with (4-fluorophenyl)methanamine in the presence of a base, such as triethylamine (B128534) or pyridine, to form the amide bond, yielding N-[(4-fluorophenyl)methyl]-4-nitrobenzamide.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This transformation is typically carried out via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with reagents such as tin(II) chloride (SnCl₂). researchgate.net

A similar multi-step synthesis has been reported for the analogue 4-amino-2-fluoro-N-methyl-benzamide, starting from 2-fluoro-4-nitrotoluene. This process involved oxidation to the corresponding benzoic acid, followed by amination and subsequent hydrogenation of the nitro group. researchgate.net

Convergent Synthesis Strategies

The crucial step in a convergent synthesis is the amide bond formation. This is typically facilitated by a variety of coupling reagents that activate the carboxylic acid of 4-aminobenzoic acid (or its N-protected derivative) to react with (4-fluorophenyl)methanamine. Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective.

Uronium/Aminium Salts: Examples include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). researchgate.net

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. alphagalileo.org Key parameters that are typically optimized include:

ParameterConsiderations
Solvent The choice of solvent can significantly impact reaction rates and solubility of reactants. Common solvents for amide coupling reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).
Temperature While many amide coupling reactions proceed at room temperature, gentle heating can sometimes increase the reaction rate. However, higher temperatures can also lead to increased side product formation.
Base A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to facilitate the coupling process. researchgate.net
Stoichiometry of Reagents The molar ratio of the carboxylic acid, amine, coupling reagent, and base is carefully controlled to ensure complete conversion of the limiting reagent.
Order of Addition The sequence in which reagents are added can influence the outcome of the reaction, particularly when using coupling reagents that can react with the amine.

For the reduction of the nitro group in a linear synthesis, optimization involves selecting the appropriate catalyst and hydrogen pressure for catalytic hydrogenation, or the optimal reducing agent and reaction temperature for chemical reduction to ensure complete conversion without affecting other functional groups.

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. glasp.co Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses are often more atom-economical than linear syntheses.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or solvent-free conditions. tandfonline.comresearchgate.net Some benzamide syntheses have been successfully carried out in water or under solvent-free conditions. tandfonline.comresearchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. sigmaaldrich.com This includes the use of recyclable catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Enzymatic methods for amide bond formation, utilizing enzymes like lipases, represent a promising green alternative to traditional chemical methods. nih.gov These reactions are often performed under mild conditions and in environmentally friendly solvents. nih.gov

Novel Catalytic Systems and Methodologies in Benzamide Synthesis

Recent research has focused on the development of novel catalytic systems to streamline and improve the efficiency of benzamide synthesis. These include:

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, often under milder conditions than traditional methods. mdpi.comrsc.org These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. rsc.org

Transition Metal Catalysis: Various transition metal complexes, including those based on copper, have been developed for C-H bond amidation, providing alternative synthetic pathways. nih.gov

Heterogeneous Catalysts: The use of solid-supported catalysts, such as ionic liquids immobilized on diatomite earth, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. researchgate.net

Biocatalysis: The use of enzymes, such as lipases, for amide bond formation is a growing area of interest due to the mild reaction conditions and high selectivity offered by these biocatalysts. rsc.org

These novel catalytic approaches hold the potential to make the synthesis of this compound and its analogues more efficient, selective, and environmentally friendly.

Preparation of Isotopic Variants for Mechanistic Research

The introduction of isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the molecular structure of this compound can be achieved through various synthetic methodologies. The choice of isotope and its position within the molecule are dictated by the specific research question being addressed. For instance, deuterium labeling is often employed to investigate kinetic isotope effects, which can provide insights into rate-determining steps of metabolic pathways. princeton.edu Carbon-13 and nitrogen-15 labeling are frequently utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the fate of the molecule and its metabolites. musechem.comresearchgate.net

Deuterium-labeled this compound can be prepared by employing deuterated starting materials or by performing hydrogen-deuterium exchange reactions on the final compound or its intermediates. A common strategy involves the use of a deuterated reducing agent to introduce deuterium into a specific position. For example, the benzylic position is often susceptible to metabolic oxidation. To probe the mechanism of such a reaction, a deuterated analogue can be synthesized.

One plausible pathway for the synthesis of deuterium-labeled this compound at the benzylic position would involve the reduction of an imine precursor with a deuterium source. The synthesis could commence from 4-nitrobenzoyl chloride and 4-fluorobenzaldehyde. These starting materials would react to form an intermediate which can then be reduced. The subsequent reduction of the nitro group would yield the final deuterated product.

Alternatively, palladium-catalyzed H-D exchange reactions offer a method for direct deuteration. mdpi.com Under appropriate conditions with a deuterium source like D₂O, specific protons in the molecule can be exchanged for deuterium.

Table 1: Potential Deuterium Labeling Strategies

Labeled Position Synthetic Approach Key Reagents
Benzylic Methylene (B1212753) (CD₂) Reductive amination 4-Fluorobenzaldehyde, 4-aminobenzamide (B1265587), Sodium borodeuteride (NaBD₄)

This table is generated based on established chemical principles and may not represent experimentally verified methods for this specific compound.

The incorporation of ¹³C into the benzamide scaffold can be achieved by utilizing ¹³C-labeled starting materials. The position of the ¹³C label can be strategically chosen to probe specific metabolic transformations. For instance, labeling the carbonyl carbon of the amide bond can be useful for studying amide bond hydrolysis.

A synthetic route to a ¹³C-labeled analogue could start with ¹³C-labeled 4-nitrobenzoic acid. This labeled precursor can then be coupled with (4-fluorophenyl)methanamine, followed by reduction of the nitro group to an amine, to yield the desired product with a ¹³C label in the benzoyl moiety. Access to a variety of ¹³C-labeled building blocks is crucial for the successful synthesis of complex labeled molecules. rsc.org

Table 2: Potential Carbon-13 Labeling Strategies

Labeled Position Synthetic Approach Key ¹³C-Labeled Reagent
Carbonyl Carbon (¹³C=O) Amide coupling 4-Amino[carbonyl-¹³C]benzoic acid
Benzyl (B1604629) Carbon (¹³CH₂) Amide coupling [¹³C]-(4-Fluorophenyl)methanamine

This table is generated based on established chemical principles and may not represent experimentally verified methods for this specific compound.

Nitrogen-15 labeling can provide valuable information about metabolic pathways involving the amino group or the amide bond. researchgate.net The synthesis of ¹⁵N-labeled this compound would involve the use of a ¹⁵N-containing reagent at an appropriate stage of the synthesis.

For labeling the primary amino group, one could start with a ¹⁵N-labeled aniline (B41778) derivative. A more common approach would be to introduce the ¹⁵N label via a nitration reaction using a ¹⁵N-nitrating agent, followed by reduction. To label the amide nitrogen, ¹⁵N-labeled (4-fluorophenyl)methanamine would be the required starting material.

Table 3: Potential Nitrogen-15 Labeling Strategies

Labeled Position Synthetic Approach Key ¹⁵N-Labeled Reagent
Amino Group (¹⁵NH₂) Nitration followed by reduction [¹⁵N]-Potassium nitrate

This table is generated based on established chemical principles and may not represent experimentally verified methods for this specific compound.

The synthesis and analysis of these isotopic variants are fundamental to a deeper understanding of the chemical and biological behavior of this compound and its analogues. The data obtained from studies using these labeled compounds are crucial for guiding further drug development and for understanding the intricate mechanisms of drug action and metabolism. nih.gov

Structure Activity Relationship Sar and Structural Modifications of 4 Amino N 4 Fluorophenyl Methyl Benzamide Derivatives

Design Principles for Analogues and Derivatives of the 4-amino-N-[(4-fluorophenyl)methyl]benzamide Scaffold

The design of analogues based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with biological targets and improving drug-like properties. A primary strategy involves the systematic modification of its three core components: the 4-aminobenzamide (B1265587) core, the central amide linker, and the N-(4-fluorophenyl)methyl moiety.

Researchers often employ a fragment-based approach, where each part of the molecule is considered a distinct pharmacophoric element. The 4-aminophenyl group can serve as a hydrogen bond donor and acceptor, and its substitution pattern is critical for modulating electronic properties and target engagement. The amide bond, with its characteristic planarity and hydrogen bonding capabilities, plays a crucial role in orienting the two aromatic rings and interacting with receptor backbones. The (4-fluorophenyl)methyl group often occupies a hydrophobic pocket within the target protein, and the fluorine atom can engage in specific interactions, such as hydrogen bonding or halogen bonding, while also influencing metabolic stability.

Computational modeling and molecular docking studies are frequently utilized to visualize binding modes and predict the impact of structural changes. These in silico methods help in prioritizing the synthesis of compounds with a higher probability of desired biological activity, thereby streamlining the drug discovery process. Furthermore, principles of isosterism and bioisosterism are often applied to replace certain functional groups with others that have similar steric and electronic properties to enhance potency, improve pharmacokinetic parameters, or reduce off-target effects.

Positional and Substituent Effects on Biological Activity (Mechanistic In Vitro Studies)

Mechanistic in vitro studies are indispensable for elucidating the specific contributions of different parts of the this compound molecule to its biological activity. By systematically altering substituents and their positions, researchers can map out the SAR landscape.

Modifications of the Benzamide (B126) Core and Aromatic Rings

Modifications to the benzamide core and its aromatic ring are pivotal in fine-tuning the biological activity of this class of compounds. The position and nature of substituents on the 4-aminobenzamide ring can significantly influence binding affinity and selectivity. For instance, the amino group at the 4-position is often a key interaction point, and its replacement or modification can lead to a substantial loss of activity.

Furthermore, the aromatic ring of the benzamide core can be replaced with various heterocyclic rings to explore new chemical space and potentially improve properties such as solubility and metabolic stability. The choice of the heterocyclic system is guided by its ability to mimic the steric and electronic features of the original phenyl ring while introducing novel interaction points.

Modification on Benzamide CoreObserved Effect on Biological Activity (General Findings)Potential Rationale
Substitution on the 4-amino groupOften leads to a decrease in activity unless the substituent introduces a new favorable interaction.The primary amino group may be crucial for hydrogen bonding with the target.
Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) on the ringCan either increase or decrease activity depending on the target and binding site. May decrease anti-proliferative activity in some contexts. nih.govAlters the electronic properties of the ring and the acidity of the amide proton, affecting binding interactions.
Introduction of electron-donating groups (e.g., -OCH3, -CH3) on the ringVariable effects; can enhance hydrophobic interactions or introduce steric hindrance.Modifies the lipophilicity and steric profile of the molecule.
Replacement of the phenyl ring with a heterocycleCan lead to improved potency, selectivity, and pharmacokinetic properties.Introduces new hydrogen bonding opportunities and alters solubility and metabolic pathways.

Alterations of the Fluorophenylmethyl Moiety and its Influence on Interaction

The N-(4-fluorophenyl)methyl moiety is a critical component that often dictates the potency and selectivity of these compounds. The fluorine atom, in particular, can have a profound impact on biological activity. Its high electronegativity can lead to favorable interactions with electron-deficient regions of the target protein, and it can also participate in hydrogen bonding with suitable donors. Moreover, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the compound's half-life.

Modification on Fluorophenylmethyl MoietyObserved Effect on Biological Activity (General Findings)Potential Rationale
Variation of fluorine position (ortho, meta, para)Can significantly impact binding affinity and selectivity.Alters the electronic and steric profile, affecting the orientation within the binding site.
Introduction of additional substituents on the phenyl ringCan enhance hydrophobic interactions or introduce steric clashes.Modifies the size, shape, and lipophilicity of the moiety.
Replacement of the phenyl ring with other aromatic/heteroaromatic systemsMay lead to novel interactions and improved properties.Explores different binding modes and physicochemical space.
Alteration of the benzylic methylene (B1212753) linkerCan affect the flexibility and orientation of the fluorophenyl group.Changes in linker length or rigidity can impact the optimal positioning of the aromatic ring.

Substitutions at the Amino Group and their Conformational Impact

Furthermore, the nature of the substituent can introduce new steric or electronic interactions. For example, a bulky substituent may be detrimental if the binding pocket is sterically constrained, but it could be beneficial if it leads to new favorable hydrophobic interactions. The ability of the substituted amino group to act as a hydrogen bond donor or acceptor can also be modulated, which can be critical for target recognition.

Stereochemical Considerations and Enantioselective Synthesis of Analogues

The introduction of stereocenters into analogues of this compound can have a profound effect on their biological activity. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological macromolecules such as receptors and enzymes, often leading to one enantiomer being significantly more potent than the other (the eutomer and distomer, respectively). nih.gov Therefore, the stereoselective synthesis of single enantiomers is a critical aspect of drug design and development.

While specific research on the enantioselective synthesis of this compound analogues is not extensively documented in the public domain, general strategies for the asymmetric synthesis of chiral amines and amides are well-established and can be applied to this scaffold. nih.govnih.govresearchgate.net These methods include the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. For instance, asymmetric reduction of a precursor imine or the alkylation of a prochiral enolate could be employed to establish a stereocenter on the benzylic carbon.

The stereochemical configuration can influence not only the binding affinity to the primary target but also off-target activities and pharmacokinetic properties. datapdf.com A comprehensive understanding of the stereochemical requirements for activity is crucial for the design of more selective and effective therapeutic agents. The development of efficient and scalable enantioselective synthetic routes is a key challenge and a major focus of medicinal chemistry research in this area.

Scaffold Hopping and Bioisosteric Replacement Strategies in Benzamide Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with similar biological activity but different core structures. nih.govchemrxiv.org These approaches are particularly valuable for overcoming issues with existing scaffolds, such as poor pharmacokinetic properties, toxicity, or patentability.

In the context of this compound, scaffold hopping could involve replacing the central benzamide core with other structurally distinct but functionally equivalent frameworks. The goal is to maintain the key pharmacophoric features—the relative orientation of the two aromatic rings and the hydrogen bonding capabilities—while exploring new chemical space.

Bioisosteric replacement is a more subtle modification where a specific functional group is replaced by another with similar physical or chemical properties. daneshyari.com For the amide linker in the benzamide scaffold, several bioisosteres have been explored, including reversed amides, ureas, sulfonamides, and various five-membered heterocycles like triazoles or oxadiazoles. rsc.org These replacements can alter the metabolic stability, hydrogen bonding pattern, and conformational flexibility of the molecule, potentially leading to improved drug candidates. The choice of a suitable bioisostere depends on a thorough understanding of the role of the original functional group in target binding and the desired physicochemical properties of the final compound.

Molecular Target Identification and Mechanistic Studies of 4 Amino N 4 Fluorophenyl Methyl Benzamide

In Vitro Binding Assays and Target Engagement Profiling

The initial characterization of a compound's biological activity often begins with in vitro binding assays to identify its molecular targets. For the substituted benzamide (B126) class of molecules, a significant body of research points towards interactions with G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) receptors. nih.govnih.gov Studies on various benzamide derivatives have utilized radioligand binding assays to determine their affinity (expressed as Ki values) for different receptor subtypes.

Research into substituted benzamides (SBAs) has revealed specific structure-activity relationships that govern their binding to dopamine receptors. For instance, the presence of a polar substituent at the 4-position (para) of the benzamide ring, such as the amino group in 4-amino-N-[(4-fluorophenyl)methyl]benzamide, has been shown to be a key determinant of binding affinity. nih.gov In studies involving site-directed mutagenesis of the D4 dopamine receptor, substituting a conserved threonine residue (Thr7.39) with alanine (B10760859) resulted in enhanced binding affinity specifically for SBAs carrying polar 4- and/or 5-position substituents. This suggests that the 4-amino group could play a crucial role in the molecular recognition and binding of the compound to its target. nih.gov

The following table presents binding affinities of various substituted benzamide ligands for the wild-type D4 dopamine receptor, illustrating the range of affinities observed within this chemical class.

CompoundKi (nM) for D4 Receptor (Wild-Type)
(+)-Butaclamol1.1 ± 0.1
Spiperone0.35 ± 0.03
Eticlopride0.05 ± 0.01
L-745,8700.31 ± 0.05
Nemonapride0.15 ± 0.02
Amisulpride3.1 ± 0.5

This table is illustrative of binding affinities for compounds in the broader substituted benzamide class. Data is adapted from studies on D4 receptor interactions. nih.gov

Target engagement profiling, which confirms that a compound interacts with its intended target in a cellular context, can be achieved through advanced techniques. nih.gov Methods like time-resolved Förster resonance energy transfer (TR-FRET) and integral solvent-induced protein precipitation (iSPP) coupled with quantitative mass spectrometry can provide direct evidence of target binding in live cells or complex cell extracts. nih.govnih.gov While specific target engagement data for this compound is not extensively documented, these methodologies represent the current standard for validating the molecular targets of novel chemical entities.

Enzyme Inhibition/Activation Kinetics and Specificity for Benzamide Derivatives

Beyond receptor binding, benzamide derivatives have been identified as potent inhibitors of various enzymes, highlighting the scaffold's versatility. The specific substitutions on the benzamide core dictate the enzymatic target and inhibitory potency. Research has demonstrated that compounds with a benzamide structure can inhibit key enzymes implicated in cancer and other diseases, including protein kinases, DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and glyoxalase-I (Glo-I). nih.govnih.govresearchgate.netacs.org

For example, certain 4-methylbenzamide (B193301) derivatives have been investigated as potential type 1 (ATP-competitive) or type 2 (allosteric) inhibitors of protein kinases like PDGFRα and PDGFRβ. nih.gov Similarly, analogues of 4-amino-N-(4-aminophenyl)benzamide have been synthesized and evaluated as inhibitors of DNMT1, DNMT3A, and DNMT3B, enzymes crucial for epigenetic regulation. nih.govnih.gov In these studies, the benzamide portion of the molecule plays a critical role in interacting with the enzyme's active or allosteric sites.

The inhibitory activity of various benzamide derivatives against different enzyme targets is summarized in the table below.

Benzamide Derivative ClassEnzyme TargetInhibitory Activity (IC50)
5-Aroylindolyl-hydroxamic acidsHistone Deacetylase 6 (HDAC6)3.92 nM
4-(2-pyrimidinylamino)benzamidesHedgehog Signaling (Gli-luciferase)1.44 nM
4-amino-N-phenylbenzamide-sulfonylsGlyoxalase-I (Glo-I)0.57 µM
Quinoline-based 4-amino-N-phenylbenzamidesDNA Methyltransferase (DNMT3A)~10-30 µM

This table showcases the inhibitory potential of different classes of benzamide derivatives against various enzymes. researchgate.netacs.orgnih.govnih.gov

The kinetics of enzyme inhibition by these compounds are typically studied to determine their mechanism of action (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how these molecules function at a biochemical level and for optimizing their structure to improve potency and selectivity.

Receptor-Ligand Interactions and Allosteric Modulation Studies

Detailed molecular modeling and site-directed mutagenesis studies have provided significant insights into the interactions between benzamide ligands and their receptors. For D2-like dopamine receptors, the interaction is complex and subtype-specific. The benzamide moiety typically docks into a binding pocket where it can form hydrogen bonds and other interactions with key amino acid residues. nih.gov

As mentioned previously, a conserved threonine in transmembrane helix 7 (Thr7.39) has been identified as a critical site for ligand interaction. The substitution of this residue with alanine in the D4 receptor subtype, but not the D2 subtype, enhances the binding affinity for benzamides with polar groups at the 4- and 5-positions. nih.gov This indicates that the 4-amino group of this compound likely participates in a hydrogen-bonding network that is sensitive to the conformational state of the receptor's binding pocket, and that this interaction is subtly different between dopamine receptor subtypes. nih.gov

Furthermore, the concept of allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) site, is highly relevant to the benzamide class. nih.gov Allosteric modulators can either potentiate (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the effect of the endogenous ligand. The benzamide scaffold is present in known allosteric modulators, such as 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), an mGlu5 NAM. nih.gov This raises the possibility that this compound could also function as an allosteric modulator at certain receptors, offering a mechanism with potential advantages such as improved subtype selectivity and a ceiling effect that can enhance safety. nih.gov

Cellular Pathway Perturbations and Signal Transduction Profiling in Cell-Based Assays

Cell-based assays are crucial for understanding how a compound affects cellular functions. For benzamide derivatives, research has shown they can perturb critical signaling pathways involved in cell proliferation, differentiation, and survival.

A notable example comes from studies on 4-(2-pyrimidinylamino)benzamide analogues, which have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.govnih.gov The activity of these compounds was evaluated using Gli-luciferase reporter gene assays, which measure the transcriptional activity of the Gli family of transcription factors, the downstream effectors of Hh signaling. Inhibition of this pathway by benzamide compounds demonstrates their ability to modulate key developmental and oncogenic signaling cascades. nih.gov

In another context, 4-amino-N-(4-aminophenyl)benzamide analogues that inhibit DNA methyltransferases (DNMTs) have been shown to induce the re-expression of silenced tumor suppressor genes. nih.gov In cell-based assays using leukemia cells, these compounds led to the re-expression of a reporter gene controlled by a methylated promoter, confirming their ability to alter the epigenetic landscape of the cell and perturb pathways related to gene expression and cell cycle control. nih.govnih.gov

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases. ajwilsonresearch.com The relatively large and flat surfaces of PPI interfaces make them challenging targets for traditional small molecules. However, scaffolds like benzamides can be used as platforms to develop peptidomimetics that mimic key secondary structures, such as α-helices or β-sheets, found at the PPI interface. nih.gov

By strategically placing key functional groups on the benzamide core, it is possible to create molecules that project side chains in a spatial orientation that mimics the "hot-spot" residues of a peptide, thereby disrupting the interaction. nih.gov While specific examples of this compound acting as a PPI modulator are not documented, the general chemical biology approach is well-established. ajwilsonresearch.comnih.gov Aromatic oligoamides, which share structural similarities with substituted benzamides, have been successfully used to inhibit therapeutically relevant PPIs, such as the p53/hDM2 interaction. ajwilsonresearch.com This suggests a potential, yet unexplored, application for the benzamide class in modulating these challenging targets.

The perturbation of cellular signaling pathways by a compound ultimately leads to changes in gene expression and the proteome. As demonstrated by DNMT-inhibiting benzamide analogues, these compounds can directly influence gene expression by reversing epigenetic silencing. nih.gov This leads to the upregulation of specific genes, which can be detected using techniques like quantitative PCR (qPCR) or genome-wide transcriptomics (e.g., RNA-sequencing).

On the protein level, proteomic techniques can provide a global view of a compound's impact. For instance, quantitative mass spectrometry-based proteomics could be used to identify changes in protein abundance, post-translational modifications, or protein-protein interactions following treatment with this compound. Advanced methods for mapping sites of protein modification, such as those developed for identifying targets of reactive aldehydes, could be adapted to find direct protein adducts of the compound or its metabolites, providing direct evidence of target engagement and off-target effects at a proteome-wide scale. nih.gov

Mechanistic Insights from Advanced Cell-Based Assays (Focus on Molecular Events)

To gain deeper mechanistic insights into the molecular events triggered by a compound, a variety of advanced cell-based assays can be employed. nuvisan.com These assays move beyond simple viability or binding readouts to probe specific steps in a signaling cascade or cellular process.

For a compound like this compound, which may target receptors or enzymes involved in signal transduction, reporter gene assays are invaluable. As seen in the study of Hedgehog pathway inhibitors, these assays provide a quantitative measure of the activity of a specific transcription factor, directly linking target engagement to a downstream nuclear event. nih.gov

High-content imaging (HCI) is another powerful tool that allows for the simultaneous measurement of multiple cellular parameters in intact cells. HCI could be used to visualize and quantify the nuclear translocation of a transcription factor, changes in organelle morphology, or the co-localization of interacting proteins in response to the compound. These image-based readouts provide spatial and temporal information about the compound's mechanism of action at the subcellular level. nuvisan.com Furthermore, computational studies, such as those using density functional theory, can complement experimental work by providing optimized geometries and calculated vibrational frequencies for the compound, aiding in the interpretation of its interactions with biological targets. mdpi.com

Cellular Uptake, Efflux Mechanisms, and Subcellular Localization

The entry of small molecule compounds like this compound into cells and their subsequent removal is a complex process governed by several factors. The physicochemical properties of the molecule, including its size, charge, and lipophilicity, play a crucial role in its ability to cross the cell membrane.

Cellular Uptake:

The uptake of benzamide derivatives can occur through passive diffusion or be mediated by transporter proteins.

Passive Diffusion: Small, non-polar molecules can often move across the cell membrane down their concentration gradient without the need for cellular energy. This process is driven by the molecule's ability to dissolve in the lipid bilayer of the cell membrane.

Facilitated Diffusion: This process involves membrane proteins that bind to the molecule and facilitate its transport across the membrane. It does not require energy but is dependent on the presence and activity of these specific transporters.

Active Transport: In some cases, cells may actively transport compounds against their concentration gradient, a process that requires energy in the form of ATP. This is often mediated by specific transporter proteins.

Efflux Mechanisms:

Cells possess mechanisms to expel foreign compounds, a key factor in determining the intracellular concentration and efficacy of a drug. The ATP-binding cassette (ABC) transporter superfamily is a major player in this process. These proteins use the energy from ATP hydrolysis to pump substrates out of the cell. Overexpression of certain ABC transporters is a known mechanism of multidrug resistance in cancer cells.

Subcellular Localization:

The specific subcellular compartments where a compound accumulates can significantly influence its biological activity. The localization is determined by the compound's properties and its interactions with intracellular components. For instance, a compound might preferentially accumulate in the mitochondria, endoplasmic reticulum, or nucleus, depending on its molecular targets.

Without specific experimental data for this compound, its precise uptake, efflux, and subcellular localization remain to be elucidated. However, based on its structure, it is plausible that it utilizes a combination of passive diffusion and carrier-mediated transport.

Influence on Organelle Function and Cellular Homeostasis (e.g., mitochondrial activity, ER stress)

Mitochondrial Activity:

Mitochondria are central to cellular energy production and are involved in various signaling pathways. Some drugs can impact mitochondrial function by affecting the electron transport chain, mitochondrial membrane potential, or the mitochondrial permeability transition pore. For example, certain compounds that bind to mitochondrial benzodiazepine (B76468) receptors have been shown to inhibit mitochondrial respiratory control. nih.gov While direct evidence for the effect of this compound on mitochondrial activity is not available, this remains an important area for investigation in understanding its complete cellular impact.

Endoplasmic Reticulum (ER) Stress:

The endoplasmic reticulum is a key organelle involved in protein folding and synthesis. An accumulation of misfolded proteins can lead to a state of cellular stress known as the unfolded protein response (UPR). Research has shown that certain benzamide derivatives can modulate ER stress. For instance, a 3-(N-piperidinyl)methyl benzamide derivative was found to protect pancreatic β-cells from ER stress-induced dysfunction and death by suppressing the activation of all three branches of the UPR. nih.govacs.orgnih.govfigshare.comacs.org This suggests that some benzamides may have therapeutic potential in diseases associated with ER stress, such as diabetes. nih.govacs.orgnih.govfigshare.comacs.org

The following table summarizes the effects of a specific benzamide derivative on ER stress markers.

ER Stress MarkerEffect of 3-(N-piperidinyl)methyl benzamide derivative
PERK activationSuppressed
IRE1α activationSuppressed
ATF6 activationSuppressed
Apoptotic genesSuppressed

Multi-Targeting Approaches and Polypharmacology in Benzamide Research

The traditional "one drug, one target" paradigm in drug discovery is increasingly being complemented by a multi-targeting approach, also known as polypharmacology. This strategy acknowledges that many complex diseases involve multiple biological pathways and that drugs acting on several targets may offer enhanced efficacy and a reduced likelihood of drug resistance. nih.govnih.govacs.orggardp.org Benzamide derivatives have emerged as a versatile scaffold in the development of multi-targeted agents for various diseases, including neurodegenerative disorders and cancer. nih.govmdpi.comnih.govnih.govresearchgate.netmdpi.com

Benzamides in Neurodegenerative Diseases:

In the context of Alzheimer's disease, researchers have designed and synthesized benzamide derivatives that can simultaneously target multiple pathological factors. For example, benzamide-hydroxypyridinone hybrids have been developed to act as both monoamine oxidase B (MAO-B) inhibitors and iron chelators. nih.govnih.govresearchgate.net Another study focused on benzamide derivatives designed to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's. mdpi.com

Benzamides in Oncology:

The concept of polypharmacology is also being applied in cancer research. nih.gov By designing drugs that can hit multiple targets within cancer cells or their microenvironment, it may be possible to overcome the challenges of tumor heterogeneity and drug resistance. nih.gov The benzamide scaffold provides a flexible platform for developing such multi-targeted anticancer agents.

The table below provides examples of multi-targeting approaches in benzamide research for neurodegenerative diseases.

Compound ClassTargeted DiseasePrimary Targets
Benzamide-hydroxypyridinone hybridsAlzheimer's DiseaseMonoamine oxidase B (MAO-B), Iron chelation nih.govnih.govresearchgate.net
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Alzheimer's DiseaseAcetylcholinesterase (AChE), β-secretase (BACE1) mdpi.com

This multi-targeting strategy highlights the potential of the benzamide chemical class in addressing complex multifactorial diseases.

Computational and Theoretical Studies of 4 Amino N 4 Fluorophenyl Methyl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to investigate the geometric and electronic characteristics of benzamide (B126) derivatives. mdpi.comresearchgate.net These calculations can optimize the molecular geometry to its lowest energy state and determine a variety of electronic parameters. researchgate.netindexcopernicus.com

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive and polarizable. For similar compounds, such as the 4-amino-N-[2-(diethylamino)ethyl]benzamide complex, the HOMO-LUMO energy gap was calculated to be around 3.2 eV, indicating good stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting non-covalent interactions with biological targets. researchcommons.org For the 4-amino-N-[(4-fluorophenyl)methyl]benzamide molecule, the electronegative oxygen and fluorine atoms, along with the amine group, are expected to be key sites for intermolecular interactions.

Table 1: Key Parameters from Quantum Chemical Calculations for Benzamide Analogues

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO Indicates chemical reactivity, kinetic stability, and polarizability. researchgate.net
Molecular Electrostatic Potential (MEP) 3D visualization of charge distribution Identifies regions for electrophilic and nucleophilic attack, predicting interaction sites. researchcommons.org

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and the ability to engage in dipole-dipole interactions. |

This table is generated based on typical parameters evaluated in computational studies of related compounds.

Molecular Docking and Ligand-Protein Interaction Prediction for Benzamide Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For benzamide analogues, this method has been extensively used to explore their potential as inhibitors for a wide range of protein targets, including various kinases, enzymes, and receptors. nih.govnih.govmdpi.com

Studies on related benzamide structures have identified common interaction patterns. The central amide moiety is a crucial interaction point, frequently forming hydrogen bonds with amino acid residues in the protein's binding pocket. nih.gov The aromatic rings, such as the 4-aminophenyl and 4-fluorophenyl groups in this compound, often engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. nih.gov

For example, docking studies of 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors revealed key interactions within the ATP-binding site. nih.gov Similarly, in studies targeting Rho-associated kinase-1 (ROCK1), benzamide derivatives were shown to form stable complexes within the binding pocket, guiding the design of more potent inhibitors. nih.govtandfonline.com The specific interactions depend heavily on the target protein's topology and the substitution pattern on the benzamide scaffold.

Table 2: Predicted Interactions of Benzamide Analogues with Various Protein Targets

Protein Target Key Interacting Residues (Examples) Type of Interaction Reference
Tyrosine Kinases (e.g., EGFR) Methionine, Threonine, Aspartic Acid Hydrogen bonding, hydrophobic interactions nih.gov
Rho-associated kinase-1 (ROCK1) Not specified Stable binding in pocket nih.govtandfonline.com
Glucokinase (GK) ARG63, THR65, TYR214 Hydrogen bonding, π-π stacking nih.gov
DNA Methyltransferase (DNMT) Not specified Interaction with substrates and protein nih.gov

| FtsZ | Not specified | Hydrophobic interactions, hydrogen bonds | mdpi.com |

This table synthesizes findings from various molecular docking studies on different benzamide series.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked conformation, analyze the flexibility of the ligand and protein, and calculate binding free energies. nih.govtandfonline.com

For benzamide analogues, MD simulations have been used to validate docking results by confirming that the ligand remains stably bound within the active site throughout the simulation period. researchgate.netbohrium.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate representation of the interaction dynamics. nih.gov For instance, simulations can show how water molecules mediate interactions at the binding interface or how flexible loops in the protein move to accommodate the ligand. This detailed understanding of binding dynamics is crucial for the rational design of molecules with improved affinity and residence time at the target. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.comigi-global.com For benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net

These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around aligned molecules and correlate these fields with their measured biological activity. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For example, a QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that increasing the hydrophobic character of substituents would enhance inhibitory potency. researchgate.net Similarly, QSAR models for benzamide derivatives targeting ROCK1 provided a theoretical basis for designing new compounds with improved activity. nih.govtandfonline.com

Table 3: Statistical Parameters for Representative 3D-QSAR Models of Benzamide Analogues

Model Type Target q² (Cross-validated) R² (Non-cross-validated) r²pred (Predictive) Reference
CoMFA ROCK1 Inhibitors 0.616 0.972 0.983 nih.govtandfonline.com
CoMSIA ROCK1 Inhibitors 0.740 0.982 0.824 nih.govtandfonline.com
Atom-based HDAC Inhibitors 0.85 0.99 Not Reported researchgate.net

| Atom-based | Glucokinase Activators | >0.52 | >0.99 | Not Reported | nih.gov |

This table showcases the robust statistical validation of QSAR models developed for various benzamide series, indicating their predictive power.

Pharmacophore Modeling and Virtual Screening Applications for Target Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a series of active benzamide analogues would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors (e.g., the amine groups), aromatic rings, and hydrophobic centers. nih.govnih.gov

Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of novel chemical scaffolds that match the pharmacophore and are therefore likely to be active against the target of interest. This approach has been successfully used to identify new benzamide analogues as negative allosteric modulators of neuronal nicotinic receptors and as potential glucokinase activators. nih.govnih.gov Virtual screening serves as a cost-effective method to prioritize compounds for synthesis and biological testing, accelerating the discovery of new lead molecules. researchgate.net

De Novo Design Strategies Guided by Computational Methods

De novo design is a computational strategy that aims to construct novel molecules from scratch, rather than searching for them in existing libraries. nih.govspringernature.com These methods use algorithms to build a molecule piece-by-piece (atom-by-atom or fragment-by-fragment) directly within the binding site of a target protein. nih.gov The goal is to generate structures that are perfectly complementary to the binding site's shape and chemical environment, thus maximizing binding affinity. nih.gov

For a scaffold like this compound, de novo design could be used in several ways. The existing core could be used as a starting point, with the algorithm suggesting novel substituents for the aromatic rings or modifications to the linker to optimize interactions with a specific protein target. Alternatively, a fragment-based approach could identify the benzamide core as a key building block and combine it with other fragments to generate entirely new molecular architectures. These computationally designed molecules can then be assessed for synthetic feasibility before being synthesized and tested, offering a powerful pathway to novel chemical entities with desired therapeutic properties. nih.gov

Advanced Analytical Methodologies in Research on 4 Amino N 4 Fluorophenyl Methyl Benzamide

Spectroscopic Techniques for Ligand-Target Interaction Studies (e.g., SPR, NMR, CD for binding mechanisms)

Spectroscopic techniques are pivotal in delineating the binding mechanisms of ligands to their target macromolecules. Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) are powerful methods to study these interactions in real-time and in a label-free or labeled manner.

Surface Plasmon Resonance (SPR) is a sensitive optical technique used to monitor the binding of a ligand to a target immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the real-time determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. In the study of 4-amino-N-[(4-fluorophenyl)methyl]benzamide, SPR would be employed to characterize its binding kinetics to a purified target protein. A typical experiment would involve immobilizing the target protein on a sensor chip and flowing different concentrations of the compound over the surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information about ligand-target interactions in solution. Chemical Shift Perturbation (CSP) mapping is a common NMR method where changes in the chemical shifts of the protein's backbone amide protons and nitrogens are monitored upon titration with the ligand. nih.gov Residues exhibiting significant chemical shift changes are likely located in or near the binding site. For this compound, ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled target protein would be acquired at different ligand concentrations. The weighted average chemical shift changes (Δδ) would be calculated to identify the binding interface.

Circular Dichroism (CD) Spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon ligand binding. patsnap.comlibretexts.orgspringernature.com The binding of a small molecule like this compound can induce conformational changes in the target protein, which are reflected in the CD spectrum. patsnap.comlibretexts.orgspringernature.com These changes can provide insights into the binding mechanism. For instance, a shift in the CD signal in the far-UV region (190-250 nm) would indicate alterations in the protein's secondary structure content (α-helix, β-sheet).

TechniqueInformation ObtainedTypical Experiment for this compound
SPR Association rate (k_a), Dissociation rate (k_d), Equilibrium dissociation constant (K_D)Immobilize target protein, flow various concentrations of the compound, and monitor the response.
NMR Binding site location, Affinity (K_D), Structural changes at atomic resolutionTitrate the compound into a solution of ¹⁵N-labeled target protein and monitor ¹H-¹⁵N HSQC spectra.
CD Secondary and tertiary structure changes upon bindingRecord CD spectra of the target protein in the absence and presence of the compound.

Mass Spectrometry-Based Approaches for Mechanistic In Vitro Studies (e.g., metabolite identification in cell lysates)

Mass spectrometry (MS) is an indispensable tool for studying the in vitro metabolism of drug candidates. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is used to identify and characterize metabolites formed in incubations with liver microsomes, hepatocytes, or other cellular systems. nih.govresearchgate.net For this compound, an in vitro metabolism study would involve incubating the compound with human liver microsomes in the presence of NADPH. The reaction mixture would then be analyzed by LC-HRMS to detect potential metabolites. Common metabolic pathways for such a compound could include hydroxylation of the aromatic rings, N-dealkylation, or oxidation of the amino group. The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) provides structural information for their identification.

Potential MetaboliteBiotransformationExpected m/z [M+H]⁺
M1Hydroxylation on the aminobenzamide ring261.1034
M2Hydroxylation on the fluorophenyl ring261.1034
M3N-dealkylation137.0655 (aminobenzamide)
M4Oxidation of amino group to nitroso259.0929
M5Oxidation of amino group to nitro275.0878

Chromatographic Techniques for Research Compound Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of research compounds and for their separation from impurities and starting materials. nih.govsielc.comwu.ac.th For this compound, a reversed-phase HPLC method would be developed to determine its purity. The method would be validated for parameters such as linearity, accuracy, precision, and specificity. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

A hypothetical HPLC method for the purity assessment of this compound is detailed below:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Structure Elucidation

Determining the three-dimensional structure of a ligand-target complex at atomic resolution is crucial for understanding the molecular basis of its activity and for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.

X-ray Crystallography requires the formation of a well-ordered crystal of the ligand-target complex. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. For this compound, co-crystallization with its target protein or soaking the compound into pre-formed crystals of the apo-protein would be attempted. The resulting structure would reveal the precise binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize. nih.govcreative-diagnostics.comelifesciences.orgbiorxiv.orgresearchgate.net The sample is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. Many thousands of particle images are then computationally averaged and reconstructed to generate a 3D density map. Recent advances have enabled the determination of high-resolution structures of small molecule-protein complexes, providing detailed insights into ligand binding. nih.govcreative-diagnostics.comelifesciences.orgbiorxiv.orgresearchgate.net

TechniqueSample RequirementsResolutionKey Insights for this compound
X-ray Crystallography High-quality crystals of the complexTypically 1.5-3.5 ÅPrecise binding orientation, key intermolecular interactions, solvent structure.
Cryo-EM Purified protein-ligand complex in solutionTypically 2.5-5 ÅStructure of large or flexible targets, multiple conformational states.

Biophysical Techniques for Binding Affinity and Thermodynamics (e.g., ITC, MST)

Biophysical techniques are employed to quantify the binding affinity and to understand the thermodynamic driving forces of the ligand-target interaction. Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) are two widely used methods for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov By titrating the ligand into a solution of the target protein, a binding isotherm is generated from which the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH) can be determined. The entropy of binding (ΔS) can then be calculated. This provides a complete thermodynamic profile of the interaction, revealing whether the binding is enthalpically or entropically driven.

Microscale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. nih.govresearchgate.netspringernature.comnanotempertech.comyoutube.com The thermophoretic movement of a fluorescently labeled target protein changes upon binding to a ligand. By measuring this change at different ligand concentrations, a binding curve can be generated to determine the K_D. MST is a powerful technique that requires low sample consumption and can be performed in complex biological matrices. In a study of fluorinated benzamide (B126) derivatives binding to the protein cereblon (CRBN), MST was used to determine the binding affinities. nih.gov

TechniqueParameters DeterminedSample Requirements for this compound
ITC K_D, n, ΔH, ΔSPurified protein and compound, relatively high concentrations
MST K_DFluorescently labeled protein, low sample consumption

A hypothetical MST experiment for this compound binding to its target might yield the following data:

Ligand Concentration (nM)Normalized Fluorescence
0.11.00
10.98
100.92
500.75
1000.60
2500.42
5000.28
10000.15
20000.08
50000.02

From this data, a K_D value could be determined by fitting to a binding model.

Emerging Research Applications and Future Directions for 4 Amino N 4 Fluorophenyl Methyl Benzamide

Potential as a Chemical Probe for Elucidating Biological Systems and Pathways

The benzamide (B126) scaffold is a well-established pharmacophore found in inhibitors of various enzymes, making derivatives like 4-amino-N-[(4-fluorophenyl)methyl]benzamide promising candidates for chemical probes. Chemical probes are small molecules used to study the function of proteins and biological pathways. Benzamide derivatives have been successfully developed as potent and selective inhibitors for enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). nih.govnih.gov For instance, novel benzamide-based structures have been designed and evaluated as Class I HDAC inhibitors. tandfonline.comnih.gov

Given this precedent, this compound could potentially be utilized to investigate the role of specific enzymes in cellular processes. By interacting with a target protein, it could help elucidate the protein's function in disease pathways, validate it as a therapeutic target, and pave the way for the development of new drugs. Its specific substitution pattern, including the 4-amino group and the 4-fluorophenylmethyl moiety, would dictate its target specificity and could be systematically modified to probe different members of an enzyme family.

Integration into Fragment-Based Drug Discovery (FBDD) or Proteolysis-Targeting Chimera (PROTAC) Modalities

Fragment-Based Drug Discovery (FBDD): FBDD is a drug discovery paradigm that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. mdpi.com These initial hits are then optimized and grown into more potent, drug-like leads. nih.gov With its relatively small size, this compound fits the profile of a suitable fragment. An FBDD campaign could screen it against a target of interest. If binding is confirmed, high-resolution structural techniques like X-ray crystallography could reveal its binding mode, providing a clear roadmap for synthetic chemists to elaborate the structure, adding functional groups to enhance affinity and selectivity. nih.govyoutube.com

Proteolysis-Targeting Chimera (PROTAC) Modalities: PROTACs are heterobifunctional molecules that eliminate unwanted proteins rather than just inhibiting them. chemtube3d.com They consist of two "warheads" connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The benzamide scaffold has recently gained attention in PROTAC design. Specifically, benzamide-type derivatives have been developed as novel, non-phthalimide binders for the Cereblon (CRBN) E3 ligase, a popular choice for PROTACs. nih.gov These new binders offer advantages such as enhanced chemical stability over traditional immunomodulatory imide drugs (IMiDs). nih.gov Therefore, this compound could serve as a foundational structure for developing a novel CRBN-recruiting warhead, which could then be incorporated into PROTACs to target a wide range of disease-causing proteins.

Strategies for Enhancing Target Selectivity and Potency (Mechanistic Considerations)

Enhancing the potency and selectivity of a lead compound is a critical goal in medicinal chemistry. For a molecule like this compound, several strategies based on structure-activity relationships (SAR) of the benzamide scaffold can be employed.

Modification of Ring Substituents: The nature and position of substituents on the aromatic rings are crucial. Studies on benzamide-based HDAC inhibitors have shown that the presence of an amino group can be critical for activity. tandfonline.comnih.gov Similarly, exploring different halogens (in place of fluorine) or other electron-withdrawing/donating groups on the phenylmethyl ring could significantly impact binding affinity and selectivity. For example, in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, the introduction of a chlorine atom onto a benzamide fragment led to a compound with potent activity. nih.gov

Conformational Locking: The flexibility of the linker between the two aromatic rings can be constrained to lock the molecule into a bioactive conformation. This can reduce the entropic penalty of binding and improve potency.

Fluorine Substitution: The existing fluorine atom in this compound already represents a strategic choice. Fluorine can enhance binding affinity through interactions with the target protein, block metabolic liabilities, and improve pharmacokinetic properties. nih.gov Further fluorination strategies could be explored to fine-tune these properties.

Docking Studies: Computational molecular docking can be used to predict how the compound and its analogs bind to the active site of a target protein. nih.govvensel.org This allows for the rational design of new derivatives with optimized interactions, leading to higher potency and selectivity.

Table 1: Inhibitory Activity of a Related Benzamide Derivative

The following table presents data for a benzamide derivative, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, which shares the N-(amino-fluorophenyl)benzamide core, demonstrating its potent inhibitory activity against Class I HDAC isoforms.

Compound NameTargetIC50 (nM)
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound S-17b)HDAC114.7
HDAC225.6
HDAC310.1

Data sourced from a study on novel benzamide derivatives as HDAC inhibitors. nih.gov

Challenges and Opportunities in Further Research Development of the Benzamide Scaffold

The benzamide scaffold is versatile, but its development is not without challenges and opportunities.

Challenges:

Selectivity: Because the benzamide core can interact with a wide range of targets, achieving selectivity for a specific protein over others (e.g., isoforms within an enzyme family) can be difficult and is crucial for avoiding off-target effects. vensel.org

Pharmacokinetics: Some benzamide derivatives suffer from poor pharmacokinetic profiles, such as low oral bioavailability or rapid metabolism, which can limit their therapeutic potential. nih.gov

Synthetic Tractability: While the core amide bond is relatively easy to form, the synthesis of complex, highly functionalized analogs required for lead optimization can be challenging and resource-intensive. mdpi.com

Opportunities:

Broad Applicability: The benzamide scaffold has demonstrated activity against a diverse array of targets, including enzymes involved in cancer (HDACs, kinases, DNMTs), diabetes (glucokinase), and neurodegenerative diseases (cholinesterases, BACE1). mdpi.comresearchgate.netnih.gov This provides a rich field of potential applications for new derivatives.

Privileged Scaffold: It is considered a "privileged scaffold," meaning its framework is capable of binding to multiple, distinct biological targets. This allows for the creation of compound libraries with a high hit rate in screening campaigns.

Scaffold Hopping: The benzamide core can serve as a starting point for "scaffold hopping," a strategy where the core structure is replaced with a novel one that maintains similar biological activity but possesses improved properties or a distinct intellectual property profile.

Unexplored Biological Hypotheses and Future Mechanistic Studies for this compound

Given the versatility of its core structure, several unexplored hypotheses for this compound warrant investigation.

Epigenetic Regulation: Based on the potent activity of similar compounds, a primary hypothesis is that it may function as an inhibitor of epigenetic modifying enzymes. tandfonline.comnih.gov Future studies should involve screening this compound against a broad panel of HDAC and DNMT isoforms to identify potential targets and determine its selectivity profile.

Kinase Inhibition: The benzamide motif is a key component of many approved kinase inhibitors. It would be valuable to test this compound against a kinome-wide panel to discover any potential anti-cancer or anti-inflammatory activity.

Metabolic Disease Targets: A series of benzamide derivatives have been investigated as glucokinase activators for the treatment of diabetes. nih.gov This presents another therapeutic area where this compound could be evaluated.

Neurodegenerative Disease Targets: Benzamide derivatives have been explored as multi-target compounds for Alzheimer's disease, inhibiting enzymes like acetylcholinesterase (AChE) and β-site APP cleaving enzyme-1 (BACE1). mdpi.com This represents another promising, yet unexplored, avenue of research.

Future mechanistic studies should focus on confirming any identified biological targets through biochemical and cellular assays. Should a potent interaction be discovered, co-crystallization of the compound with its target protein would provide invaluable structural insights into its mechanism of action, guiding the next steps in its development as a chemical probe or therapeutic lead.

Q & A

Q. What are the key considerations for synthesizing 4-amino-N-[(4-fluorophenyl)methyl]benzamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling 4-fluorobenzylamine with 4-aminobenzoic acid derivatives. Critical steps include:
  • Amide Bond Formation : Use coupling reagents like EDC/HOBt or DCC to facilitate the reaction between the amine and carboxylic acid groups. Optimize solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to 50°C) to minimize side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water can isolate the compound. Monitor purity via HPLC or TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Hazard Mitigation : Conduct a risk assessment for reagents like benzoyl chlorides and fluorinated intermediates. Use fume hoods and PPE to handle mutagenic byproducts (e.g., anomeric amides) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR :
  • 1H NMR : Expect signals for the aromatic protons (δ 6.8–7.4 ppm), the NH2 group (δ 5.2–5.8 ppm, broad singlet), and the benzyl CH2 (δ 4.4–4.6 ppm). Fluorine substituents cause splitting patterns in adjacent protons .
  • 13C NMR : The carbonyl carbon (C=O) appears at ~167 ppm, with aromatic carbons between 115–135 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 263.1 (C14H13FN2O). Fragmentation peaks at m/z 121 (4-fluorobenzyl fragment) and 142 (4-aminobenzamide fragment) confirm connectivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The 4-fluorophenyl group may enhance hydrophobic interactions, while the NH2 group participates in hydrogen bonding .
  • QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with activity data. The fluorine atom’s electronegativity (+I effect) and the NH2 group’s electron-donating nature influence binding affinity .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and bioavailability. The compound’s moderate polarity suggests blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Replicate studies under standardized conditions (e.g., cell line: HEK293 vs. HeLa; IC50 measurement protocols). Variations in IC50 values may arise from differences in cell membrane permeability or off-target effects .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may contribute to inconsistent activity .
  • Cross-Study Comparison : Analyze datasets from PubChem (AID 1345083) and ChEMBL for consensus on target engagement. Discrepancies may highlight context-dependent effects (e.g., pH-sensitive binding) .

Q. How can regioselectivity challenges in modifying the benzamide scaffold be addressed?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to selectively functionalize the 4-aminophenyl ring. The NH2 group directs metalation to the ortho position for halogenation or alkylation .
  • Protection/Deprotection : Temporarily protect the NH2 group with Boc anhydride to prevent unwanted side reactions during electrophilic substitution .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) and improve yields (~85%) for regioselective modifications .

Data Contradiction Analysis

Q. Why do studies report varying mutagenicity profiles for structurally similar benzamide derivatives?

  • Methodological Answer :
  • Ames Test Variability : Differences in bacterial strains (TA98 vs. TA100) or metabolic activation (S9 liver fractions) affect results. For example, this compound showed lower mutagenicity (≤1.5-fold revertants) than analogs with nitro groups .
  • Structural Alerts : The NH2 group’s electron-donating nature reduces electrophilic potential compared to nitro- or chloro-substituted derivatives, which form reactive intermediates .
  • Dose-Response Analysis : Use OECD Test Guideline 471 to standardize concentrations (0.1–5 mg/plate). Non-linear dose responses may obscure threshold effects .

Experimental Design Recommendations

Q. What in vitro assays are optimal for evaluating this compound’s kinase inhibition potential?

  • Methodological Answer :
  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) via radiometric (32P-ATP) or fluorescence-based (ADP-Glo) assays. The fluorobenzyl group may target ATP-binding pockets .
  • Cellular Assays : Measure phosphorylation inhibition in A549 (lung cancer) or MCF7 (breast cancer) cells via Western blot (antibodies: anti-p-EGFR, anti-p-Akt) .
  • Counter-Screening : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out non-specific effects .

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4-amino-N-[(4-fluorophenyl)methyl]benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.